molecular formula C8H11ClN2O4 B2395505 2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester CAS No. 251307-08-1

2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester

Cat. No. B2395505
CAS RN: 251307-08-1
M. Wt: 234.64
InChI Key: FAJFZYQBNQJTSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the acetyl and chloro groups, and the formation of the ester from a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine ring. The exact structure would depend on the specific locations of the acetyl, chloro, and ester groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The chloro group could potentially be substituted with another group in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group could make it somewhat soluble in water .

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with functional groups similar to those found in complex esters, demonstrates the potential for use in drug synthesis. Its derivatives can synthesize various chemicals, acting as raw materials or intermediates in pharmaceutical manufacturing. The flexibility of LEV in drug synthesis, due to its carbonyl and carboxyl groups, hints at the versatility of similar complex esters in medicinal chemistry. Such compounds can serve multiple roles, including as precursors for synthesizing medicinally active groups or forming protective groups in drug synthesis processes (Zhang et al., 2021).

Pyridazine and Pyridazone Analogues in Pharmaceutical Chemistry

Pyridazine derivatives, which share structural motifs with the complex ester , are synthesized through various methods for their notable biological activities, particularly concerning the cardiovascular system. These synthesis methods and biological activities suggest that similar complex esters could have applications in developing new pharmaceuticals or as functional groups in drug molecules (Jakhmola et al., 2016).

Applications in Environmental Remediation and Analysis

While the specific compound mentioned does not have direct references, research on related compounds and their behavior in the environment, such as parabens and their derivatives, provides insights into potential environmental applications. These include understanding the fate, behavior, and analytical detection of esters in water treatment, environmental monitoring, and pollution control efforts (Haman et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological molecules in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Its unique structure and functional groups could make it useful for a variety of applications .

properties

IUPAC Name

methyl 2-(2-chloroacetyl)-6-oxodiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4/c1-15-8(14)5-2-6(12)10-11(4-5)7(13)3-9/h5H,2-4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJFZYQBNQJTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester

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